REACTION_CXSMILES
|
[OH-].[Na+].C(O[C:7](=[O:9])[CH3:8])(=O)C.[CH:10]1[C:23]([NH2:24])=[CH:22][C:13]2[CH:14]=[CH:15][C:16]([S:18]([OH:21])(=[O:20])=[O:19])=[CH:17][C:12]=2[CH:11]=1>>[NH:24]([C:23]1[CH:10]=[CH:11][C:12]2[C:13](=[CH:14][CH:15]=[C:16]([S:18]([OH:21])(=[O:19])=[O:20])[CH:17]=2)[CH:22]=1)[C:7]([CH3:8])=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.5 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
N(C(=O)C)C1=CC2=CC=C(C=C2C=C1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |